molecular formula C11H15ClN2O2 B13891567 2-[2-(aminomethyl)-5-chlorophenoxy]-N-ethylAcetamide

2-[2-(aminomethyl)-5-chlorophenoxy]-N-ethylAcetamide

Cat. No.: B13891567
M. Wt: 242.70 g/mol
InChI Key: HPWVPSNFQDDIJB-UHFFFAOYSA-N
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Description

2-[2-(aminomethyl)-5-chlorophenoxy]-N-ethylAcetamide is an organic compound with a complex structure that includes an aminomethyl group, a chlorophenoxy group, and an ethylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(aminomethyl)-5-chlorophenoxy]-N-ethylAcetamide typically involves multiple steps. One common method starts with the chlorination of phenol to produce 5-chlorophenol. This is followed by the introduction of an aminomethyl group through a Mannich reaction, which involves formaldehyde and a secondary amine. The final step involves the acylation of the aminomethyl group with ethyl acetate under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-[2-(aminomethyl)-5-chlorophenoxy]-N-ethylAcetamide can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Imines, nitriles.

    Reduction: Amines, alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-[2-(aminomethyl)-5-chlorophenoxy]-N-ethylAcetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(aminomethyl)-5-chlorophenoxy]-N-ethylAcetamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the chlorophenoxy group can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(aminomethyl)phenol
  • 5-chloro-2-(aminomethyl)phenol
  • N-ethylacetamide

Uniqueness

2-[2-(aminomethyl)-5-chlorophenoxy]-N-ethylAcetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both aminomethyl and chlorophenoxy groups allows for diverse interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.70 g/mol

IUPAC Name

2-[2-(aminomethyl)-5-chlorophenoxy]-N-ethylacetamide

InChI

InChI=1S/C11H15ClN2O2/c1-2-14-11(15)7-16-10-5-9(12)4-3-8(10)6-13/h3-5H,2,6-7,13H2,1H3,(H,14,15)

InChI Key

HPWVPSNFQDDIJB-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)COC1=C(C=CC(=C1)Cl)CN

Origin of Product

United States

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